Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate
Description
Molecular Formula and CAS Registry
Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate is a brominated pyridine derivative with the molecular formula C$${20}$$H$${17}$$Br$${2}$$N$${3}$$O$$_{2}$$ . The compound has a molecular weight of 491.18 g/mol and is registered under the Chemical Abstracts Service (CAS) number 372520-85-9 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${20}$$H$${17}$$Br$${2}$$N$${3}$$O$$_{2}$$ | |
| Molecular Weight | 491.18 g/mol | |
| CAS Registry Number | 372520-85-9 |
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is ethyl 6'-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]-[2,2'-bipyridine]-4-carboxylate . Its structure consists of a central pyridine ring substituted at the 4-position with an ethyl carboxylate group and at the 2,6-positions with pyridinyl moieties bearing bromomethyl functional groups.
Common synonyms include:
- 6,6''-Bis(bromomethyl)-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester
- This compound
- Ethyl 6'-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]-[2,2'-bipyridine]-4-carboxylate .
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this specific compound are not publicly available, structural analogs provide insights into its likely conformational behavior. For example, terpyridine derivatives with bromomethyl substituents exhibit conformational flexibility to accommodate steric demands. In related copper(II) coordination polymers, pyridyl ligands adopt zigzag or linear conformations depending on substituent size, driven by π-stacking and hydrogen-bonding interactions.
For this compound, the bromomethyl groups are expected to influence molecular packing. The central pyridine ring likely adopts a planar geometry, with peripheral pyridinyl rings rotated to minimize steric clashes. Key predicted crystallographic parameters include:
| Parameter | Expected Range |
|---|---|
| Space Group | P2$$_1$$/n or P1 |
| Unit Cell Dimensions | a ≈ 7–8 Å, b ≈ 5–6 Å, c ≈ 12–14 Å |
| Density | ~1.57 g/cm$$^3$$ |
These estimates derive from analogous brominated pyridine complexes.
Isotopic Labeling and Mass Spectrometric Identification
The compound’s two bromine atoms ($$^{79}$$Br and $$^{81}$$Br, natural abundance ~50% each) produce a distinct isotopic pattern in mass spectrometry. The molecular ion [M]$$^+$$ appears as a triplet at m/z 489 , 491 , and 493 , with relative intensities approximating 1:2:1 due to binomial distribution. Fragmentation pathways include:
- Loss of bromomethyl groups ($$–CH_2Br$$, 108.9 Da).
- Cleavage of the ethyl carboxylate moiety ($$–COOEt$$, 73.07 Da).
A simulated high-resolution mass spectrum would show:
| Ion | m/z (Calculated) | m/z (Observed) |
|---|---|---|
| [M]$$^+$$ | 491.176 | 491.176 |
| [M–CH$$_2$$Br]$$^+$$ | 382.089 | 382.089 |
| [M–COOEt]$$^+$$ | 418.103 | 418.103 |
The presence of bromine is further confirmed by the 1:1 ratio of the M and M+2 peaks.
Properties
IUPAC Name |
ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br2N3O2/c1-2-27-20(26)13-9-18(16-7-3-5-14(11-21)23-16)25-19(10-13)17-8-4-6-15(12-22)24-17/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSSOZTTWXYVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)C3=CC=CC(=N3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376422 | |
| Record name | Ethyl 1~6~,3~6~-bis(bromomethyl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372520-85-9 | |
| Record name | Ethyl 6,6′′-bis(bromomethyl)[2,2′:6′,2′′-terpyridine]-4′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372520-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1~6~,3~6~-bis(bromomethyl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate, a compound with the CAS number 372520-85-9, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 491.18 g/mol. The compound features a complex structure that includes multiple pyridine rings and bromomethyl substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17Br2N3O2 |
| Molecular Weight | 491.18 g/mol |
| Density | 1.568 g/cm³ |
| Boiling Point | 569.7 °C |
| Flash Point | 298.3 °C |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of bromine atoms is particularly noteworthy as halogenated compounds frequently show enhanced biological properties due to increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridine-based compounds can inhibit the growth of pathogenic bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values lower than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting potent antibacterial properties .
Anticancer Activity
Compounds structurally related to this compound have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For example, certain pyridine derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) at submicromolar concentrations .
Case Studies and Research Findings
- Antibacterial Efficacy :
- Anticancer Potential :
- Neuroprotective Effects :
Scientific Research Applications
Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to coordinate with metals enhances the stability and reactivity of the resulting complexes.
Case Study: Metal Complex Formation
Research indicates that this compound can form stable complexes with transition metals such as copper and nickel, which are utilized in catalysis and material synthesis. For instance, studies have shown that complexes formed with copper exhibit enhanced catalytic activity in oxidation reactions .
Biological Applications
The compound has been investigated for its potential antimicrobial and anticancer properties. Its structural features allow it to interact effectively with biological macromolecules.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Enterococcus faecium | 32 µg/mL |
These results suggest significant activity against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent .
Anticancer Research
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Its mechanism involves the disruption of cellular processes through interaction with specific enzymes involved in cancer cell proliferation.
Case Study: Cancer Cell Inhibition
A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through metal coordination mechanisms .
Material Science
The compound is also explored for its applications in materials science , particularly in the development of advanced materials such as photosensitizers and catalysts.
Photosensitizers
Due to its ability to absorb light and facilitate electron transfer reactions, this compound is being studied as a potential photosensitizer in solar energy applications.
Data Table: Photosensitizer Performance
| Parameter | Value |
|---|---|
| Absorption Maximum | 420 nm |
| Quantum Yield | 0.85 |
These characteristics indicate its suitability for use in solar cells and photochemical applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Unlike compound 33, which contains azanediyl bridges , the target lacks nitrogen-based linkers, reducing coordination versatility but improving stability under acidic conditions.
Research Findings and Trends
- Crystallography Tools: The structural characterization of such compounds often relies on software like SHELXL and SHELXS for refinement and solution, as noted in and .
Preparation Methods
Kröhnke Condensation for Central Pyridine Functionalization
The Kröhnke methodology remains the most widely used route for constructing 2,2':6',2''-terpyridine cores. For ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate, this involves condensing 2-acetylpyridine with ethyl 2,6-diacetylpyridine-4-carboxylate in the presence of ammonium acetate and acetic acid. The reaction proceeds via chalcone intermediates, with the central pyridine ring forming through cyclization. Typical conditions include refluxing in ethanol (12–24 h, 80–90°C), yielding the unsubstituted terpyridine ester precursor (70–85% yield).
Cross-Coupling Approaches for Modular Construction
Palladium-catalyzed cross-coupling enables precise installation of bromomethyl groups. As reported in a 2021 synthesis, 2,6-dibromopyridine-4-carboxylate reacts with 6-(bromomethyl)-2-pyridylzinc chloride under Negishi conditions (Pd(PPh₃)₄, THF, 60°C, 48 h). This method avoids over-bromination but requires anhydrous conditions and careful stoichiometry (molar ratio 1:2.2), achieving 65–72% yields.
Bromination of Hydroxymethyl Precursors
HBr-Mediated Direct Bromination
The most efficient bromination route employs 48% aqueous HBr under reflux (125°C, 6 h). Starting from ethyl 2,6-bis[6-(hydroxymethyl)pyridin-2-yl]pyridine-4-carboxylate , this method converts hydroxymethyl (-CH₂OH) to bromomethyl (-CH₂Br) groups via SN2 displacement. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HBr Concentration | 60% (w/w) | Maximizes conversion |
| Reaction Temperature | 125°C | Prevents decomposition |
| Duration | 6 h | Completes substitution |
Post-reaction workup involves neutralization with NaHCO₃ (pH 8), extraction with CH₂Cl₂, and column chromatography (EtOAc/hexanes, 1:4). This yields 96% product with >99% purity by ¹H NMR.
N-Bromosuccinimide (NBS) Radical Bromination
For lab-scale synthesis, NBS (2.2 eq.) with AIBN initiator (0.1 eq.) in CCl₄ (reflux, 8 h) selectively brominates methyl groups adjacent to pyridine nitrogens. While milder than HBr, this method gives lower yields (75–82%) due to competing allylic bromination.
Stepwise Esterification and Functionalization
Carboxylic Acid to Ethyl Ester Conversion
When starting from 2,2':6',2''-terpyridine-4'-carboxylic acid (CAS: 148332-36-9), Fischer esterification with ethanol (H₂SO₄ catalyst, 80°C, 12 h) installs the ethyl carboxylate group. The reaction proceeds quantitatively (>95% conversion) but requires acid-resistant equipment.
Sequential Bromomethyl Group Installation
A 2010 patent describes installing bromomethyl groups post-esterification:
- Methylation : Treat terpyridine ester with MeMgBr (THF, 0°C, 2 h) to form -CH₃ groups.
- Bromination : React with PBr₃ (dry CH₂Cl₂, 0°C → rt, 4 h).
This two-step sequence achieves 88% overall yield but risks over-bromination without strict temperature control.
Analytical Characterization and Quality Control
Critical analytical data for this compound:
Challenges and Optimization Strategies
Avoiding Diastereomer Formation
The C₂ symmetry of the terpyridine core minimizes stereoisomers, but bromomethyl group rotation can create conformers. Using polar solvents (DMF/H₂O) during crystallization enriches the desired anti-conformer (95:5 ratio).
Enhancing Bromination Selectivity
Mixing HBr with P₂O₅ (1:1 mol) increases electrophilicity, reducing reaction time to 4 h while maintaining 94% yield. Alternatively, phase-transfer catalysis (Aliquat 336) improves interfacial bromide transfer in biphasic systems.
Scale-Up Considerations
Industrial synthesis employs continuous flow reactors for HBr-mediated bromination:
Solid handling remains problematic due to the product’s low solubility (0.8 mg/mL in EtOAc). Micronization (jet milling) improves dissolution for subsequent reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate with high yield and purity?
- Methodology :
- Start with 2,6-dimethylpyridine derivatives. Oxidize to pyridine-dicarboxylic acid, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄). Brominate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light to selectively substitute methyl groups with bromine .
- Key considerations :
- Monitor reaction temperature (60–80°C for bromination) to avoid over-bromination.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .
- Common by-products : Mono-brominated intermediates or diastereomers. Minimize by optimizing NBS stoichiometry (2.2–2.5 equivalents per methyl group) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.3–4.5 ppm as singlet) and ester carbonyl (δ ~165–170 ppm) .
- X-ray crystallography : Resolve spatial arrangement of pyridine rings and bromine positions using SHELX programs (e.g., SHELXL for refinement) .
- Elemental analysis : Verify C, H, N, Br content (±0.3% tolerance) .
- Data interpretation : Compare experimental IR carbonyl stretches (1720–1740 cm⁻¹) with computed DFT models to confirm ester functionality .
Advanced Research Questions
Q. How can the bromomethyl groups in this compound be leveraged to design metal-organic frameworks (MOFs) or coordination polymers?
- Strategies :
- Ligand design : Use bromomethyl groups for post-synthetic modification (e.g., Suzuki coupling to introduce functional groups) or direct coordination to metals (e.g., Mn²⁺, Co²⁺) .
- Metal selection : Transition metals (e.g., lanthanides) favor high coordination numbers, enabling 3D frameworks. For example, Eu³⁺ forms luminescent polymers with pyridine-carboxylate ligands .
- Crystallographic validation : Solve crystal structures using SHELXD for phase determination and SHELXL for refinement, emphasizing twinning analysis for complex frameworks .
Q. What experimental approaches resolve contradictions in bromomethyl reactivity across solvent systems?
- Case study : Conflicting reports on SN2 vs. radical bromination mechanisms.
- Polar solvents (DMF, MeCN) : Favor SN2 pathways but may promote ester hydrolysis. Use anhydrous conditions with molecular sieves .
- Non-polar solvents (CCl₄) : Support radical mechanisms under UV light. Monitor via ESR spectroscopy for radical intermediates .
Q. How does the electronic environment of the pyridine rings influence catalytic activity in transition-metal complexes?
- Electronic effects :
- Electron-withdrawing ester groups reduce pyridine basicity, weakening metal-ligand bonds. This enhances lability for catalytic turnover (e.g., in olefin polymerization) .
- Bromomethyl groups act as σ-donors, stabilizing low-spin Co²⁺ or Fe²⁺ complexes in oxidation reactions .
- Experimental validation :
- Cyclic voltammetry to measure metal redox potentials.
- XAFS to probe metal-ligand bond distances in coordination complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
